molecular formula C14H20N2O3S B2527092 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 953158-79-7

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide

Cat. No.: B2527092
CAS No.: 953158-79-7
M. Wt: 296.39
InChI Key: SDAOHRRKZKRBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential as a enzyme inhibitor. The compound features a sulfonamide group linked to a phenyl ring that is substituted with a 2-oxopiperidine (lactam) moiety. This structure is characteristic of a class of compounds investigated as potent inhibitors of serine proteases like Factor Xa, a key enzyme in the coagulation cascade . Inhibiting Factor Xa disrupts the conversion of prothrombin to thrombin, offering a potential pathway for antithrombotic therapy . Beyond anticoagulation, the ethanesulfonamide pharmacophore is found in compounds targeting a diverse range of biological targets. For instance, structurally similar sulfonamides have been developed as potent and selective agonists for the human beta(3)-adrenergic receptor, which is a target for metabolic disorders . Other research into phenyl sulfonamide derivatives has identified specific compounds as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating anti-proliferative effects in cancer cell lines . This suggests that this compound serves as a valuable building block in early-stage drug discovery for exploring novel therapeutics in areas of cardiovascular disease, metabolic syndromes, and oncology. The compound is provided for in-vitro research applications only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-20(18,19)15-12-7-8-13(11(2)10-12)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOHRRKZKRBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Cancer Therapy

One of the primary applications of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is in the treatment of various cancers. The compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), a protein implicated in the progression of several cancer types. By inhibiting LSD1, this compound can potentially reverse the epigenetic modifications that allow cancer cells to proliferate.

Case Studies

  • Acute Myeloid Leukemia (AML) : In studies involving AML cell lines, compounds similar to this compound have shown significant inhibition of cancer cell growth. For instance, a related compound, QCA570, demonstrated IC50 values in the low nanomolar range, indicating potent anti-cancer activity .
  • Neuroblastoma : Research has indicated that inhibitors targeting LSD1 can reduce tumor growth in neuroblastoma models. These findings suggest that compounds like this compound could be effective in treating this aggressive childhood cancer .

Epigenetic Regulation

This compound plays a role in epigenetic modulation by inhibiting proteins that regulate chromatin structure and gene expression. This property makes it a candidate for research into therapies aimed at diseases where epigenetic alterations are a factor.

Potential in Contraceptive Development

Recent studies have also explored the potential use of compounds similar to this compound in contraceptive methods due to their ability to inhibit epigenetic regulators involved in reproductive processes . This application highlights the versatility of the compound beyond oncology.

Data Table: Summary of Findings

Application AreaDisease/ConditionMechanism of ActionReference
Cancer TherapyAcute Myeloid LeukemiaInhibition of LSD1
Cancer TherapyNeuroblastomaReduction of tumor growth
Epigenetic RegulationVariousDisruption of Brd4 interactions
Contraceptive DevelopmentReproductive HealthInhibition of epigenetic regulators

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws parallels to ethanesulfonamide derivatives with analogous pharmacophores or substituents:

N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b)

  • Structure : Features a pyrazole core substituted with a trifluoromethylphenyl group and an ethanesulfonamide-linked chlorobenzyl moiety.
  • Activity: Demonstrated antitumor and radio-sensitizing effects in breast cancer models. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

N-(4-(2-aminoethoxy)phenyl)ethanesulfonamide (30a)

  • Structure: Ethanesulfonamide attached to a phenyl ring with a 2-aminoethoxy substituent.
  • Activity: Acts as a dual inhibitor of dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase (CA), with IC₅₀ values in the nanomolar range. The aminoethoxy group facilitates hydrogen bonding with enzyme active sites .
  • Key Difference: The 2-oxopiperidinyl group in the query compound may confer greater conformational rigidity and selectivity for specific enzyme isoforms compared to the flexible aminoethoxy chain in 30a.

N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide

  • Structure: Contains a pyrrolopyridine-oxo scaffold and difluorophenoxy substituent.
  • Activity : Potent anticancer activity via kinase inhibition (e.g., ALK, ROS1). The oxopyrrolidine moiety mimics ATP-binding pockets in kinases, while the ethanesulfonamide enhances solubility .
  • Key Difference : The pyrrolopyridine core differs significantly from the 2-oxopiperidinyl group, altering target specificity and pharmacokinetic profiles.

N-Ethyl-1-phenethylpiperidin-4-amine (Despropionyl fentanyl analog)

  • Structure : Piperidine-based compound with phenethyl and ethylamine substituents.
  • Activity: Binds to opioid receptors but lacks the sulfonamide group, reducing polar interactions with non-opioid targets. The absence of the 2-oxopiperidinone ring limits its utility in non-analgesic applications .

Biological Activity

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.

Research indicates that compounds similar to this compound may act on specific protein targets involved in critical cellular processes:

  • Bromodomain and Extraterminal Domain (BET) Inhibition : Compounds derived from this class have been shown to inhibit BET proteins, which play a crucial role in regulating gene expression related to cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines, including glioblastoma .
  • Neuroprotective Effects : The piperidine structure may contribute to neuroprotective properties, potentially impacting pathways associated with neurodegenerative diseases .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound and related compounds:

StudyModelFindings
Glioblastoma CellsReduced cell proliferation and induced apoptosis.
Animal ModelsShowed significant tumor regression in mouse models when combined with other therapies.
Neurodegeneration ModelsDemonstrated protective effects against neuronal cell death.

Case Studies

  • Glioblastoma Treatment : A study published in Nature reported that a compound structurally similar to this compound significantly reduced glioblastoma cell proliferation both in vitro and in vivo. The study highlighted the compound's ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of similar sulfonamides demonstrated their ability to mitigate oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound shows favorable absorption characteristics, which are essential for oral bioavailability.
  • Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which is typical for compounds with similar structures.
  • Toxicity : Preliminary toxicity assessments suggest a relatively safe profile at therapeutic doses; however, further studies are needed to establish long-term safety .

Q & A

Q. Advanced

  • Temperature control : Maintain temperatures below 40°C during sulfonamide coupling to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst tuning : Palladium-based catalysts with bulky ligands improve regioselectivity in piperidinyl coupling steps .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or inline UV spectroscopy to track reaction progress and halt at optimal conversion .

What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify key groups (e.g., methyl at δ 1.2–1.4 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm1^{-1}) and piperidinone C=O (1650–1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 339.15) .

How can researchers resolve contradictions in NMR or MS data when characterizing this compound?

Q. Advanced

  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to distinguish overlapping signals in complex spectra .
  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for the piperidinone ring .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline material is obtainable .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Q. Basic

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Cellular viability : MTT or ATP-based assays in cancer cell lines assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) quantifies target affinity .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Q. Advanced

  • Fragment replacement : Modify the piperidinone ring (e.g., substituents at C-3) to enhance target engagement .
  • Sulfonamide bioisosteres : Replace the ethanesulfonamide with trifluoromethanesulfonamide to improve metabolic stability .
  • Molecular dynamics (MD) simulations : Predict binding poses and guide rational substitutions .

What experimental approaches are used to study this compound’s interaction with biological targets?

Q. Basic

  • Competitive binding assays : Radioligand displacement studies using 3^3H-labeled analogs .
  • Thermal shift assays : Monitor protein stabilization upon compound binding .

How can computational methods complement experimental data in mechanistic studies?

Q. Advanced

  • Docking simulations : AutoDock or Schrödinger Suite predicts binding modes to guide mutagenesis studies .
  • Free-energy calculations : Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) quantifies binding energy contributions .

Which structural analogs of this compound have been reported, and how do their activities compare?

Q. Basic

  • Piperidinyl variants : Replacement with morpholine reduces potency but improves solubility .
  • Sulfonamide analogs : N-(3-methylphenyl)ethanesulfonamide derivatives show weaker target inhibition .

What strategies are effective for designing derivatives with enhanced blood-brain barrier (BBB) penetration?

Q. Advanced

  • Lipophilicity optimization : Introduce halogen substituents (e.g., Cl or F) to balance logP values .
  • P-glycoprotein evasion : Use smaller substituents (e.g., methyl groups) to reduce efflux .

What storage conditions are recommended to maintain this compound’s stability?

Q. Basic

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solvent : Dissolve in DMSO (10 mM aliquots) to prevent hydrolysis .

How can degradation pathways of this compound be analyzed under accelerated conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (60°C), UV light, or oxidative agents (H2_2O2_2) .
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives) and propose pathways .

How should researchers address contradictory biological data across different assay platforms?

Q. Advanced

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC) .
  • Buffer optimization : Adjust ionic strength or pH to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.